molecular formula C23H19N3O3S B2455972 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 1020246-21-2

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No. B2455972
CAS RN: 1020246-21-2
M. Wt: 417.48
InChI Key: JZRLGDRAGLEGLL-UHFFFAOYSA-N
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Description

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a useful research compound. Its molecular formula is C23H19N3O3S and its molecular weight is 417.48. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

Research has been conducted on the computational and pharmacological potential of various heterocyclic derivatives, including those related to the chemical compound . These studies have focused on docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). The evaluations have included assessments of toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Notably, compounds have shown binding and moderate inhibitory effects in all assays, with some demonstrating good affinity for COX-2 and 5-LOX, correlating to high analgesic and anti-inflammatory effects. Others have displayed antioxidant potential with significant EC50 values, and notable potency in toxicity assessment and tumor inhibition with specific LC50 values (Faheem, 2018).

Synthesis and Activity Studies

Several studies have synthesized and evaluated the activities of pyrazoline derivatives and related compounds, focusing on their toxicity, antioxidant activity, and potential for various applications. These investigations have utilized microwave-assisted synthesis, explored the compounds' interactions with different biological targets, and assessed their potential applications based on their chemical properties and activities. For example, microwave-assisted synthesis has identified compounds with significant antioxidant activity and toxicity, highlighting the importance of chemical structure in determining biological activity (Jasril et al., 2019).

Antimicrobial and Antiviral Activities

Research into novel naphtho[2,1-b]pyran, pyrano[2,3-d]pyrimidine, and pyrano[3,2-e][1,2,4]triazolo[2,3-c]-pyrimidine derivatives has reported the synthesis of new compounds and their antimicrobial activity. These studies have led to the identification of compounds with significant antimicrobial potential, contributing to the development of new therapeutic agents (Bedair et al., 2001).

Mechanism of Action

Target of Action

Similar compounds have been reported to targetEGFR and VEGFR-2 . These receptors play a crucial role in cell signaling pathways, particularly in cell growth and proliferation.

Mode of Action

Similar compounds have shown to interact with their targets (egfr and vegfr-2) throughbinding affinity . This interaction can lead to changes in the receptor’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

MAPK/ERK pathway and the PI3K/Akt pathway . These pathways play crucial roles in cell proliferation, survival, and angiogenesis .

Pharmacokinetics

Similar compounds have been reported to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that these compounds may have good bioavailability.

Result of Action

Similar compounds have shown promising results in the treatment of triple-negative cancer via in silico approach .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-29-17-11-9-16(10-12-17)26-22(20-13-30(28)14-21(20)25-26)24-23(27)19-8-4-6-15-5-2-3-7-18(15)19/h2-12H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRLGDRAGLEGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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